REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][SH:6].[H-].[Na+].[H][H].[Cl:12][C:13]1[C:22]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=1>CN(C)C=O>[ClH:12].[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][S:6][C:13]1[C:22]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=1 |f:0.1,2.3,7.8|
|
Name
|
|
Quantity
|
58.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCS)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
72.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
4000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° to 5°
|
Type
|
TEMPERATURE
|
Details
|
heated at 75° for 5 hr
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (6×500 ml.)
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed succesively with water (1000 ml.) and saturated brine (1000 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residual oil was chromatographed on basic alumina (1200 g.; Brockmann Grade III)
|
Type
|
WASH
|
Details
|
eluted
|
Type
|
TEMPERATURE
|
Details
|
with increasing concentrations of chloroform in petroleum ether
|
Type
|
CUSTOM
|
Details
|
The elutate obtained with 10% v/v chloroform in petroleum ether
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residual solid was dissolved in ethanol (800 ml.)
|
Type
|
ADDITION
|
Details
|
treated with concentrated hydrochloric acid (25.2 ml.)
|
Type
|
CUSTOM
|
Details
|
The ethanol was evaporated
|
Type
|
CUSTOM
|
Details
|
the oily residue was azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethanol-diethyl ether
|
Type
|
WASH
|
Details
|
was then washed with a small volume of cold acetone
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CCSC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |